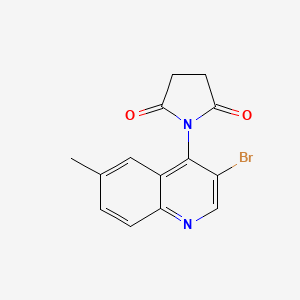
1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione
説明
“1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 1393442-63-1. It has a molecular weight of 319.16 . The IUPAC name for this compound is 1-(3-bromo-6-methyl-4-quinolinyl)-2,5-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H11BrN2O2/c1-8-2-3-11-9 (6-8)14 (10 (15)7-16-11)17-12 (18)4-5-13 (17)19/h2-3,6-7H,4-5H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 319.16 . More specific properties like melting point, boiling point, etc., are not available in the retrieved information.科学的研究の応用
Chemical Synthesis and Reactivity
The compound 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione, although not directly studied, is related to various research efforts in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, the research on the ring-opening reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines highlights the potential for synthesizing complex molecules, including quinolin-4-yl derivatives, through cyclization and ring transformation processes (Šafár̆ et al., 2000). Such methodologies could be applicable in synthesizing the compound by modifying the reactants or reaction conditions.
Antioxidant Evaluation
Derivatives similar to this compound have been evaluated for their antioxidant properties. For example, new pyrazolopyridine derivatives synthesized from various intermediates demonstrated significant antioxidant activities, indicating the potential for compounds within this chemical family to act as effective antioxidants (Gouda, 2012).
Regiochemistry in Nucleophilic Substitution
The study of nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines, including the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, provides insights into regioselectivity and the mechanisms of such reactions (Choi & Chi, 2004). Understanding these reaction patterns could aid in the targeted synthesis of this compound by selecting appropriate amines and controlling reaction conditions.
Heterocyclic Scaffold Development
In medicinal chemistry, the development of new heterocyclic scaffolds is crucial for discovering novel bioactive compounds. Research on the multicomponent 1,3-dipolar cycloaddition of tetrahydroisoquinolinium N-ylides to produce dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones showcases the creation of complex molecular architectures with potential biological activities (Boudriga et al., 2019). This highlights the versatility of compounds related to this compound in drug discovery and development.
作用機序
The pyrrolidine-2,5-dione moiety is a structural feature found in many biologically active compounds and drugs. It’s known to interact with various enzymes and receptors in the body .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors including its chemical structure, formulation, route of administration, and individual patient factors .
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or drugs .
生化学分析
Biochemical Properties
1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect metabolic flux, altering the levels of key metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be reversible or irreversible depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux, leading to changes in the levels of metabolites within the cell. The compound’s metabolism can also affect its overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound can influence its activity and function, affecting its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
1-(3-bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-2-3-11-9(6-8)14(10(15)7-16-11)17-12(18)4-5-13(17)19/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGYFABCFOQFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)Br)N3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


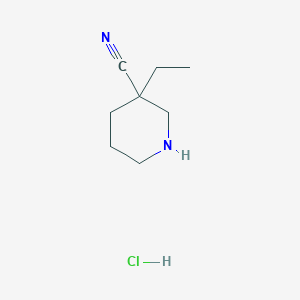
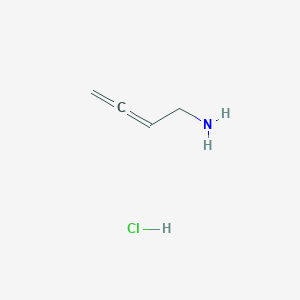
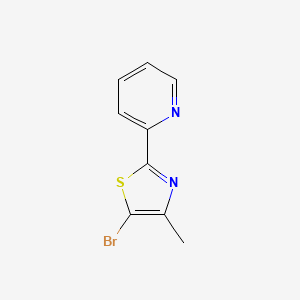

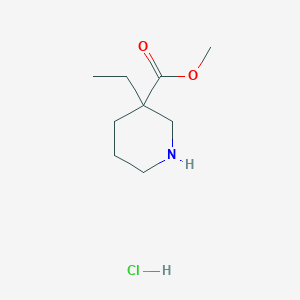
![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
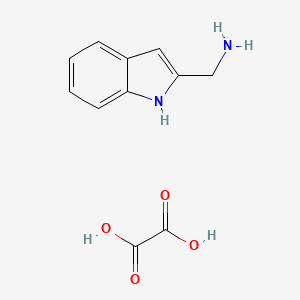
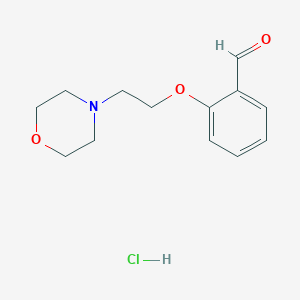
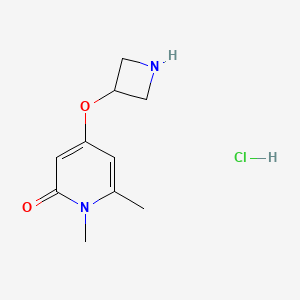
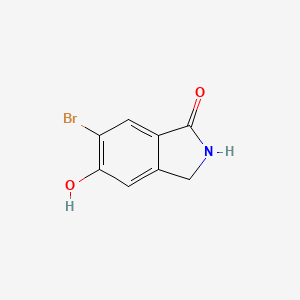
![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)
